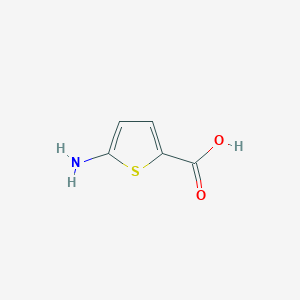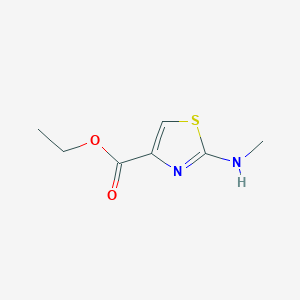
1,4-ジオキサン-2-カルバルデヒド
概要
説明
1,4-Dioxane-2-carboxaldehyde is an organic compound with the molecular formula C₅H₈O₃. It is a derivative of 1,4-dioxane, a heterocyclic organic compound.
科学的研究の応用
1,4-Dioxane-2-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
作用機序
Target of Action
It’s worth noting that 1,4-dioxane, a related compound, has been found to interact with various targets such as subtilisin carlsberg, tumor necrosis factor ligand superfamily member 13b, epsin-1, and structural polyprotein
Mode of Action
1,4-dioxane, a related compound, is known to undergo oxidation by monooxygenases, resulting in spontaneous oxidation and ring cleavage to form 2-hydroxyethoxyacetate
Biochemical Pathways
1,4-dioxane, a related compound, is known to affect various signaling pathways predicted to impact the oxidative stress response, detoxification, and dna damage . It’s possible that 1,4-Dioxane-2-carboxaldehyde may have similar effects, but more research is needed to confirm this.
Pharmacokinetics
It has been found that the rate of metabolism for 1,4-Dioxane is significantly high . The absorption, volume of distribution, protein binding, and other ADME properties of 1,4-Dioxane-2-carboxaldehyde need to be studied further.
Result of Action
1,4-dioxane, a related compound, has been found to cause increased incidences in liver tumors in rats and mice, and nasal tumors in rats . It’s possible that 1,4-Dioxane-2-carboxaldehyde may have similar effects, but more research is needed to confirm this.
Action Environment
For example, its biodegradation rates may be inhibited by several common co-occurring chlorinated solvents, low oxygen concentration, low concentrations of 1,4-Dioxane, and the lack of a suitable co-substrate . It’s possible that similar environmental factors may influence the action of 1,4-Dioxane-2-carboxaldehyde.
生化学分析
Biochemical Properties
1,4-Dioxane-2-carboxaldehyde plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino groups in proteins, leading to the formation of Schiff bases. This interaction can alter the structure and function of proteins, affecting their enzymatic activity. For instance, 1,4-Dioxane-2-carboxaldehyde has been shown to interact with lysine residues in proteins, leading to changes in protein conformation and function .
Cellular Effects
1,4-Dioxane-2-carboxaldehyde has been observed to influence various cellular processes. It can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to 1,4-Dioxane-2-carboxaldehyde can lead to DNA damage and apoptosis in certain cell types . Additionally, it can disrupt mitochondrial function, leading to altered energy metabolism and cell death.
Molecular Mechanism
The molecular mechanism of action of 1,4-Dioxane-2-carboxaldehyde involves its ability to form covalent bonds with biomolecules. It can inhibit or activate enzymes by modifying their active sites. For example, 1,4-Dioxane-2-carboxaldehyde can inhibit the activity of certain dehydrogenases by forming adducts with their active site cysteine residues . This inhibition can lead to changes in metabolic pathways and cellular function. Furthermore, 1,4-Dioxane-2-carboxaldehyde can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dioxane-2-carboxaldehyde can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to 1,4-Dioxane-2-carboxaldehyde has been shown to cause persistent oxidative stress and chronic inflammation in cells . These long-term effects can lead to cellular senescence and altered cellular function.
Dosage Effects in Animal Models
The effects of 1,4-Dioxane-2-carboxaldehyde vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and transient changes in gene expression. At high doses, 1,4-Dioxane-2-carboxaldehyde can cause significant toxicity, including liver and kidney damage . Studies have shown that high doses of the compound can lead to the formation of tumors in animal models, indicating its potential carcinogenicity.
Metabolic Pathways
1,4-Dioxane-2-carboxaldehyde is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to toxicity . Additionally, 1,4-Dioxane-2-carboxaldehyde can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
Within cells and tissues, 1,4-Dioxane-2-carboxaldehyde is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, the compound can bind to albumin in the bloodstream, facilitating its transport to various tissues . Once inside cells, 1,4-Dioxane-2-carboxaldehyde can accumulate in the cytoplasm and mitochondria, where it exerts its effects.
Subcellular Localization
1,4-Dioxane-2-carboxaldehyde is primarily localized in the cytoplasm and mitochondria of cells. It can be directed to specific subcellular compartments through post-translational modifications and targeting signals. For instance, the compound can be acetylated, which enhances its localization to the mitochondria . This subcellular localization is crucial for its activity, as it allows 1,4-Dioxane-2-carboxaldehyde to interact with key metabolic enzymes and affect cellular function.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dioxane-2-carboxaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1,4-dioxane using specific oxidizing agents under controlled conditions. Another method includes the reaction of 1,4-dioxane with formaldehyde in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of 1,4-dioxane-2-carboxaldehyde often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
化学反応の分析
Types of Reactions: 1,4-Dioxane-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
類似化合物との比較
1,4-Dioxane: A parent compound with similar structural features but lacking the aldehyde functional group.
1,4-Dioxane-2-carboxylic acid: An oxidized form of 1,4-dioxane-2-carboxaldehyde.
1,4-Dioxane-2-methanol: A reduced form of 1,4-dioxane-2-carboxaldehyde.
Uniqueness: 1,4-Dioxane-2-carboxaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its parent compound and other derivatives. This functional group allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
1,4-dioxane-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h3,5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYANKPFXHJUCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602805 | |
| Record name | 1,4-Dioxane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56217-56-2 | |
| Record name | 1,4-Dioxane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Imidazo[1,2-a]pyridin-8-amine dihydrochloride](/img/structure/B1612120.png)




![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1612126.png)






